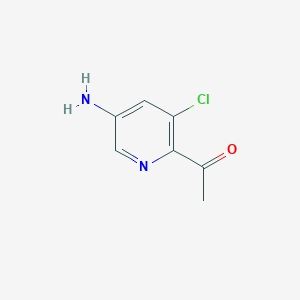
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione is a unique organosulfur compound characterized by the presence of a trifluoromethyl group and a thiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of 3,3,3-trifluoropyruvates with amidines. This reaction yields 4-Hydroxy-4-trifluoromethyl-2-imidazolin-5-ones, which can be further treated with thionyl chloride to obtain the desired compound . The reaction conditions often include the use of solvents like ethylene glycol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl group .
Applications De Recherche Scientifique
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share some structural similarities and have diverse therapeutic potential.
4-(4-Hydroxy-4-phenyl-piperidino)-butyrophenone: Another compound with a similar functional group, used in pharmacological studies.
Uniqueness
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H9F3O3S |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
1,1-dioxo-4-(trifluoromethyl)thian-4-ol |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2 |
Clé InChI |
XCMBHFDPNMMTNX-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)











![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)
